Journal Name:International Journal of Mechanics and Materials in Design
Journal ISSN:1569-1713
IF:3.561
Journal Website:http://www.springer.com/engineering/mechanics/journal/10999
Year of Origin:0
Publisher:Springer Netherlands
Number of Articles Per Year:41
Publishing Cycle:
OA or Not:Not
Atomistic modeling of Mg-Al-Zn solid–liquid interfacial free energy
International Journal of Mechanics and Materials in Design ( IF 3.561 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.commatsci.2023.112398
In this study anisotropic solid–liquid interfacial energy, γ, of Mg-Al-Zn system is evaluated based on capillary fluctuation method. To investigate effects of temperature and solute compositions on γ, five simulation cases, Cases I-V, are designed and divided into two group, Group I consist of Cases I-III for evaluation on solute compositions, while Group II consist of Cases I, IV and V for evaluation on temperatures. Interfacial energy stiffness of six differently oriented interfaces is evaluated, average interfacial energy, γ0, and anisotropic parameters of the interfaces are obtained. This study determined melting point of Mg as 964 ± 5 K, which matches the standard value of 923 K. Evaluation on γ0, and γ in high symmetric orientations γBasal, γPrismaticIA and γPrismaticIIA suggests, for Cases I-V, lower γ0 values within 15.74–18.19 mJ/m2 compared with elemental Mg could be related with the insufficiency of selected interatomic potential to describe the solid–liquid interface, and relation of γBasal>γPrismaticIIA>γPrismaticIA was identified. Comparisons within Group I indicate the increase of relative average equilibrium composition, c¯i/c¯j, will improve solute adsorption of element i on interface, which causes γ0 , γBasal, γPrismaticIA and γPrismaticIIA to decrease. As for Group II, temperature increase will result in decline of γ0 , γBasal, γPrismaticIA and γPrismaticIIA, similar trend was found in Al-Sm alloy systems. Primary dendrite growth orientations for Cases I-V were determined as [0001], analysis shown increase in either temperature or c¯i/c¯j stabilize this preference further towards [0001].
Detail
Phase-field modelling of electromigration-induced intergranular slit propagation in metal interconnects
International Journal of Mechanics and Materials in Design ( IF 3.561 ) Pub Date: 2023-06-22 , DOI: 10.1016/j.commatsci.2023.112330
We use a phase-field method to elucidate grain-boundary grooving as a mechanism of genesis and subsequent propagation of intergranular slit in metal interconnects under concurrent surface and grain boundary diffusion. Surface diffusion is assumed to be the rate limiting transport mechanism. Accelerated grain-boundary grooving induced by electromigration is shown to ensue a narrow channel-like slit which advances at a steady state along the grain-boundary preserving its shape near the tip region. The slit characteristics namely the width and velocity dependence on electric field derived are shown to be in excellent agreement with the sharp interface calculations which treat the tip region of the slit independently. Furthermore, the simulations reveal that for the same magnitude of electric field, a slit conceived from a smaller grain exhibits a slower kinetics and delay damage dissemination. The apparent discrepancy from the sharp interface description is resolved on the basis of curvature gradient and electromigration-induced surface flux which heal the root during groove to slit transition and is predominant in smaller grains. Finally, drawing analogy from the nucleation and growth models of electromigration voids, failure due to intergranular slit is divided into serial process of initial grooving followed by slit propagation stage. The lifetime analysis suggests the grooving stage to be the rate determining step in the failure process, yielding an exponent of 1.33 in Black’s law.
Detail
Electronic and optical properties of C60/Ti2CT2 and C60/Ti3C2T2 (T = F, OH, or O) Heterostructures
International Journal of Mechanics and Materials in Design ( IF 3.561 ) Pub Date: 2023-07-15 , DOI: 10.1016/j.commatsci.2023.112364
Here, we have used a set of first-principles calculations to investigate the electronic and optical properties of C60 molecules adsorbed on monolayers of pristine Ti2C and Ti3C2 and functionalized Ti2CT2 and Ti3C2T2 with T = F, OH, or O. The nature of the Schottky or Ohmic contact of C60 on Ti2CT2 and Ti3C2T2 depends mainly on the work function of the monolayer relative to C60. Thus, the heterostructure of C60 on the O (OH) terminated Ti2C and Ti3C2 with ultrahigh (ultralow) work functions yields Ohmic contacts. Except for C60/Ti2CO2 which has an indirect bandgap, all other systems are metallic. Regarding the semiconducting nature of C60, all the constructed heterostructures exhibit good light absorption in the visible region irrespective of being metallic or semiconducting.
Detail
Numerical solution to phase-field model of solidification: A review
International Journal of Mechanics and Materials in Design ( IF 3.561 ) Pub Date: 2023-07-09 , DOI: 10.1016/j.commatsci.2023.112366
Recent advances in improving the computational efficiency of the phase-field simulations of solidification microstructures are reviewed. The parallel progress of four typical approaches, namely, multigrid, adaptive mesh refinement method, semi-implicit Fourier spectral method, and graphical processing units (GPUs) architecture, is highlighted. Large-scale spatiotemporal simulations are successfully performed to cover essential aspects of multiphysics with the capability of these algorithms. Focus is put on the principles, applications, and comparison of the four algorithms, while solidification theories and discretization methods are outlined.
Detail
A combined ensemble-volume average homogenization method for lattice structures with defects under dynamic and static loading
International Journal of Mechanics and Materials in Design ( IF 3.561 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.commatsci.2023.112357
In the study of lattices structures, both experiments and numerical simulations are often conducted with small samples. Using combined ensemble and volume averaging, this work introduces a method to extract a macroscopic constitutive response of a lattice material from numerical simulations performed in periodic domains. The domain size needed to obtain statistically accurate results is investigated. Similar to molecular dynamics, the concept of the virial stress is introduced after homogenized equations are derived using the ensemble averaging method. Under static conditions, the virial stress is shown to agree with the volume averaged solid stress.Using the homogenization method, constitutive relations for this stress can be obtained from systems with uniform strains. Application of such obtained constitutive relations to more general cases results in an error proportional to the square of the ratio between the lattice length scale and the macroscopic length scale. Taking advantage of this property, numerical simulations are performed in systems with a uniform gradient of the average velocity. The volume average method is then used to accelerate convergence when studying lattices with defects. To avoid the artificial numerical time scale from the size of a representative volume element divided by the wave speed, a numerical scheme is developed to enforce a spatially uniform velocity gradient within the computational domain while allowing fluctuations of the velocity or displacement to develop naturally. To account for probability distribution of lattice defects, the stress is calculated as the ensemble-volume averaged value. For dynamic systems, energy dissipation properties are also studied.
Detail
Elastic energy and interactions between twin boundaries in nanotwinned gold
International Journal of Mechanics and Materials in Design ( IF 3.561 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.commatsci.2023.112355
Nanotwinned metals exhibit a surprising combination of ultrahigh strength and high ductility. We have performed atomistic simulations in gold to study interactions between coherent twin boundaries (CTBs) and between incoherent twin boundaries (ITBs) for two extreme cases: with close surfaces and without any surface, in order to simulate a relaxed or a constrained system. The estimated displacement fields give the extension of interactions between twin boundaries which are 6 atomic planes for the CTB and in the range of 30–42 atomic planes for the Σ3{112} ITB in the relaxed system. The displacement field in the constrained system is, to a very good approximation, the difference of the displacement field in the relaxed system and a homogeneous quantity which depends on the excess volumes. The elastic strain introduced by the twin boundaries in the constrained system and the associated elastic energy γexcess are deduced from the excess volumes. Our study highlights how the mechanical behaviour (e.g. the yield strength) of samples with TBs separated by distances less than a critical distance whose order of magnitude is (103−105)δTB≈(0.5−360)nm can be affected.
Detail
Exploiting the use of deep learning techniques to identify phase separation in self-assembled microstructures with localized graphene domains in epoxy blends
International Journal of Mechanics and Materials in Design ( IF 3.561 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.commatsci.2023.112374
In this study for the first time, convolutional neural networks (CNN) are applied to identify phase-separated microstructures in a novel nano-modified polymer composite. The input data consist of a mixed labelled dataset of homogeneous microstructure and phase-separated microstructure images collected using an optical microscope; the problem is modelled as a binary classification. The initial dataset consisted of microstructural images collected in house from past experiments, expanded in number using the data augmentation method, and upon testing, the model showed an accuracy of 65.4% and a 0.5 F1 score. Additional experiments were performed to generate more ground truth images and the CNN model built on this second data set showed improved accuracy of 80.1% and a 0.9 F1 score; The CNN classifier mimicked the receiver operating characteristic (ROC) curve of perfect classifier. Using the trained model, the phase separated microstructure is distinguished from homogeneous microstructure in a matter of minutes, saving hours of manual screening and cost intensive characterisation.
Detail
A free-energy-based and interfacially consistent phase-field model for solid-state sintering without artificial void generation
International Journal of Mechanics and Materials in Design ( IF 3.561 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.commatsci.2023.112387
In this work, a new free-energy-based and interfacially consistent phase-field model for solid-state sintering has been proposed. A phase-field model is considered interfacially consistent if it does not generate any spurious voids at the junctions of grain boundaries in fully dense powder compacts during sintering. A mathematical analysis of Model I, a well-known and widely employed free-energy-based phase-field model, found that it may produce a spurious driving force at the junctions of grain boundaries, which could impede the kinetic pathway of grain growth. The locally generated non-physical porosity is significantly affected by the ratio of specific grain boundary energy to specific surface energy. Building on Model I, a novel free-energy-based phase-field model, termed Model II, has been proposed to protect interfacial consistency by decoupling the respective surface energy and grain boundary energy contributions to the overall free energy of the system. The theoretical analysis of both models has been numerically confirmed. Finally, Model II has been validated by comparing the phase-field dihedral angles and dynamic neck growth with those obtained from analytical models and experiments. Given the freedom in formulating free energies as a function of phase-field variables, interfacial consistency could serve as a criterion for constructing phase-field models free from artificial phase generation.
Detail
First-principles study on discharge electrochemical performance of layered two-dimensional FeS2 cathode
International Journal of Mechanics and Materials in Design ( IF 3.561 ) Pub Date: 2023-06-22 , DOI: 10.1016/j.commatsci.2023.112343
The electrochemical performance of the cathode material directly determines the energy density of the battery. The high cathode potential of the cathode increases the output voltage of the battery. The adsorption energy and the upper limit of Li+ adsorption by the cathode have significant effects on Li+ storage capacity. Li+ diffusion barrier in the cathode affects the charging and discharging efficiency. Cycle stability is determined by the reversibility of the cathode structure. Working potential window is related to the change of HOMO/LUMO during discharge. Appling the first-principles calculations, we explore the electrical properties, Li+ adsorption energy, Li+ diffusion barrier, working potential window, and theoretical capacity of layered 2D-FeS2 cathode during discharge. Layered 2D-FeS2 with excellent electronic conductivity accelerates conversion efficiency of electrons and holes with each other. 2D-FeS2 after discharge is 2D-Li2FeS2. Both of them have the same lattice structure P-3M1. The diffusion rate of Li+ is faster during the initial 2D-FeS2 discharge. Working potential window of layered 2D-FeS2 is 2.27 ∼ 1.81 V, the theoretical capacity is 893.56 mAh/g. The working potential of layered 2D-FeS2 increases with its LUMO/HOMO redox capacity. This work theoretically confirmed the reversibility of the structure of layered 2D-FeS2 after discharge and investigated its electrochemical properties.
Detail
First-principles explain the anodic dissolution corrosion of stainless steel surface
International Journal of Mechanics and Materials in Design ( IF 3.561 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.commatsci.2023.112392
The electrochemical corrosion on the face-centred cubic Fe (1 1 1) surface is studied on the basis of first-principles calculations when the lead–bismuth eutectic and the second phase precipitates coexist. The precipitates on the iron surface have a great effect on the surface properties, which can form the micro galvanic cell to cause electrochemical corrosion of the anode under corrosive conditions. The electrochemical corrosion was assessed by calculating the electrode potential of the half electrode (Fe surface). In addition, the effect of various alloy combinations on corrosion resistance was studied and a theoretical scheme for experimental design was proposed. Finally, in order to determine the electrochemical corrosion mechanism, the energetic, microstructural and electronic properties were analysed. The results show that the influence of Bi atoms on the surface electrode potential is greater than that of Pb atoms, and the existence of Al and Si atoms slows down the electrochemical corrosion of the anode to a great extent.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 ENGINEERING, MECHANICAL 工程:机械3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
14.10 19 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
https://www.editorialmanager.com/mamd/default.aspx